Post-Tympanostomy Otorrhea Prophylaxis: Dexapolyspectran vs. No-Treatment Control (Direct Within-Patient Comparison)
In a prospective, 1-year, within-patient controlled study of 60 patients with chronic serous otitis media undergoing bilateral tympanocentesis with tube insertion, dexapolyspectran was instilled intraoperatively and continued for 72 hours in the right ear, with the left ear serving as the untreated control. The incidence of purulent otorrhea within 14 days was reduced from 13.3% (8 of 60 control ears) to 8.3% (5 of 60 treated ears), representing an absolute risk reduction of 5.0 percentage points. Statistical analysis showed no significant difference between the two groups. [1]
| Evidence Dimension | Incidence of purulent otorrhea within 14 days post-tympanostomy tube insertion |
|---|---|
| Target Compound Data | 8.3% (5 of 60 ears) |
| Comparator Or Baseline | No treatment (contralateral ear in same patient): 13.3% (8 of 60 ears) |
| Quantified Difference | Absolute risk reduction: 5.0 percentage points; relative risk reduction: 37.5%. Not statistically significant. |
| Conditions | Within-patient bilateral design; 60 patients with chronic serous otitis media; dexapolyspectran intraoperatively plus 72-hour course; follow-up at weekly intervals for 1 month; Arch Otolaryngol Head Neck Surg. 1991;117:537. |
Why This Matters
This is the sole clinical dataset for dexapolyspectran and establishes a baseline efficacy estimate for procurement decisions involving this specific quadruple formulation, though the result lacked statistical significance.
- [1] Ramadan HH, Tarazi T, Zaytoun GM. Use of prophylactic otic drops after tympanostomy tube insertion. Arch Otolaryngol Head Neck Surg. 1991;117(5):537. DOI: 10.1001/archotol.1991.01870170083018 View Source
